molecular formula C19H22N2O2S B2723638 N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 2034575-20-5

N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2723638
CAS No.: 2034575-20-5
M. Wt: 342.46
InChI Key: VYWIXXNICRYJCB-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, a thiophene ring, and a cyclopentyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with oxalyl chloride to form N-benzyl oxalamide. This intermediate is then reacted with a thiophene-substituted cyclopentylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxalamide group may produce benzylamine derivatives.

Scientific Research Applications

N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. The benzyl and thiophene groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide: Similar in structure but with a biphenyl group instead of a thiophene ring.

    N1-benzyl-N2-(4-methylphenyl)oxalamide: Contains a methylphenyl group instead of a thiophene ring.

Uniqueness

N1-benzyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is unique due to the presence of the thiophene ring and cyclopentyl group, which confer distinct chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific molecular targets and increase its versatility in various applications.

Properties

IUPAC Name

N-benzyl-N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-17(20-12-15-6-2-1-3-7-15)18(23)21-14-19(9-4-5-10-19)16-8-11-24-13-16/h1-3,6-8,11,13H,4-5,9-10,12,14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWIXXNICRYJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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